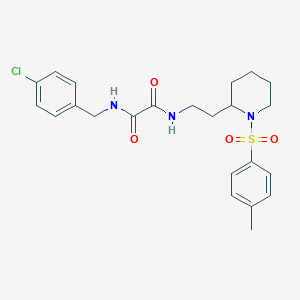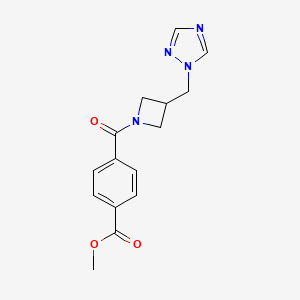
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea, also known as DM-PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DM-PU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Urea Derivatives in Scientific Research
1. Electrochemical Surface Finishing and Energy Storage
Urea derivatives are explored in electrochemical technology, particularly with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) for applications in electroplating and energy storage. These compounds, including urea, enhance the ease of handling and application of haloaluminate RTILs, contributing to advancements in surface finishing technologies and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
2. Biosensors for Urea Detection
Urea biosensors, which utilize urea derivatives and enzyme urease, have been developed to detect and quantify urea concentration in various fields such as healthcare, agriculture, and environmental monitoring. These biosensors employ a range of materials for enzyme immobilization, showcasing the versatility of urea derivatives in improving the selectivity and stability of biosensors (Botewad et al., 2021).
3. Urease Inhibitors for Medical Applications
Research on urease inhibitors, which include urea derivatives, highlights their potential in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. The study of various urease inhibitors underscores the ongoing search for effective treatments with minimal side effects (Kosikowska & Berlicki, 2011).
4. Ureaform as a Slow-Release Fertilizer
Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer, offering benefits for improved fertility management and reduced environmental pollution. The role of microbial activity in the mineralization of ureaform to nitrogen highlights the ecological significance of urea derivatives in agriculture (Alexander & Helm, 1990).
5. Environmental Fate of Urea Derivatives
Studies on the environmental fate of alkylphenols and their derivatives, including those related to urea, shed light on their persistence and potential endocrine-disrupting effects in aquatic environments. This research is crucial for understanding the ecological impact of these compounds and informing regulatory policies (Ying, Williams, & Kookana, 2002).
properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-7-8-15(9-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQBRBOXHCURIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)


![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)
![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)




![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2369825.png)